molecular formula C7H3F4NO2 B6229025 5-Fluoro-2-(trifluoromethyl)isonicotinic acid CAS No. 1256806-61-7

5-Fluoro-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B6229025
CAS No.: 1256806-61-7
M. Wt: 209.1
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Description

5-Fluoro-2-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme involved in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .

Mode of Action

As a bace inhibitor, it likely works by binding to the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .

Biochemical Pathways

The compound, being a BACE inhibitor, affects the amyloidogenic pathway. This pathway is responsible for the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE, the compound prevents the cleavage of amyloid precursor protein into amyloid-β peptides, thereby potentially slowing the progression of Alzheimer’s disease .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of the compound’s action would be the reduction in the production of amyloid-β peptides. This could potentially lead to a decrease in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid. For instance, the compound’s solubility in water suggests that it may be more readily absorbed in aqueous environments Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in dimethylformamide to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, dimethyl sulfoxide, or dimethylformamide as solvents to yield 2-trifluoromethyl-3-fluoropyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The presence of fluorine and trifluoromethyl groups makes it a candidate for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable tool in various research applications.

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTABCCRCKKQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-61-7
Record name 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid
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